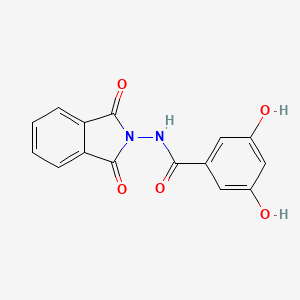![molecular formula C17H12ClFO3 B5507532 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one belongs to a class of organic compounds known as chromenones. These compounds are characterized by a benzopyran ring structure and are known for their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of chromenone derivatives often involves multistep chemical reactions. For instance, 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, a related compound, is synthesized through a series of steps including nucleophilic substitution reactions (Noe, Kornilios, & Lachmann, 2003).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is often analyzed using techniques like NMR spectroscopy and X-ray crystallography. For example, the molecular structure of a similar compound, 6-fluoro-7-chloro-4-oxo-4H-chromene, was determined using these methods (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Chemical Reactions and Properties
Chromenone derivatives are known for their reactivity in various chemical reactions. For example, they can form highly fluorescent derivatives with different amines through nucleophilic substitution (Noe, Kornilios, & Lachmann, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and dimensions, can be characterized using X-ray crystallography. For instance, the related compound 6-fluoro-7-chloro-4-oxo-4H-chromene was analyzed to determine its unit cell dimensions and crystalline structure (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of chromenone derivatives can be understood through their synthesis and reaction mechanisms. For example, the formation of fluorescent derivatives indicates their potential in analytical applications (Noe, Kornilios, & Lachmann, 2003).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of chromene derivatives, including those similar to 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, have been extensively studied. For instance, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid have been described, with detailed structural analysis using NMR spectroscopy and X-ray crystallography, highlighting the importance of chromene derivatives in chemical research (Barili et al., 2001).
Fluorescence and Metal Interaction Studies
Chromene derivatives have been investigated for their fluorescence properties and interaction with metals. The study on racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives has shown the potential of chromene compounds as fluorescent probes, highlighting their substituent-dependent effects on fluorescence enhancement in the presence of metals (Gülcan et al., 2021).
Antimicrobial Activity
The antimicrobial activity of chromene derivatives has been a significant area of interest. Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has demonstrated remarkable antimicrobial activity against various bacteria and fungi, showcasing the therapeutic potential of these compounds (El Azab et al., 2014).
Environment-Sensitive Fluorophores
Studies have also explored the unique fluorescence properties of chromene derivatives in protic environments, which are almost nonfluorescent in aprotic solvents but exhibit strong fluorescence in protic solvents. This property makes them applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).
Synthesis of Novel Fluorescent Dyes
The serendipitous stereoselective synthesis of new fluorescent dyes from chromene derivatives has led to compounds exhibiting strong blue emission in solution. This discovery opens avenues for developing new types of organic fluorophores (Teimouri, 2011).
Propriétés
IUPAC Name |
6-chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-2-4-12(19)5-3-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXSMYMQKEQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)
![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)
![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)
![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)